

Head-to-Head Comparison of PLK4 Inhibitors: CFI-400945 vs. CFI-400437

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Compound of Interest		
Compound Name:	CFI-400936	
Cat. No.:	B606611	Get Quote

A Comprehensive Guide for Researchers in Oncology and Drug Development

This guide provides a detailed, data-driven comparison of two prominent Polo-like kinase 4 (PLK4) inhibitors, CFI-400945 and CFI-400437. The content is structured to offer an objective analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds for cancer therapy.

Introduction and Mechanism of Action

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of PLK4 expression is frequently observed in various cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis. Consequently, PLK4 has emerged as a promising therapeutic target in oncology.

Both CFI-400945 and CFI-400437 are potent, ATP-competitive inhibitors of PLK4. By binding to the ATP-binding pocket of the PLK4 kinase domain, these small molecules block its catalytic activity. Inhibition of PLK4 disrupts the centriole duplication cycle, leading to mitotic errors, such as the formation of monopolar or multipolar spindles, which can ultimately trigger cell cycle arrest and apoptosis in cancer cells.

Quantitative Performance Data



The following tables summarize the key in vitro performance metrics for CFI-400945 and CFI-400437, providing a direct comparison of their potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Potency

Compound	Target	IC50 (nM)	Ki (nM)
CFI-400945	PLK4	2.8	0.26
CFI-400437	PLK4	0.6	Not Reported

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Selectivity Profile Against Aurora Kinases

Compound	Aurora A IC50 (nM)	Aurora B IC50 (nM)
CFI-400945	510	102
CFI-400437	370	210

Data compiled from publicly available research.

Preclinical Efficacy

Both compounds have demonstrated significant anti-tumor activity in a range of preclinical cancer models.

CFI-400945:

- Has shown efficacy in xenograft models of breast, pancreatic, and lung cancer.[1]
- Oral administration to mice with human cancer xenografts resulted in significant tumor growth inhibition at well-tolerated doses.[2]
- Notably, increased antitumor activity was observed in PTEN-deficient cancer xenografts.

CFI-400437:

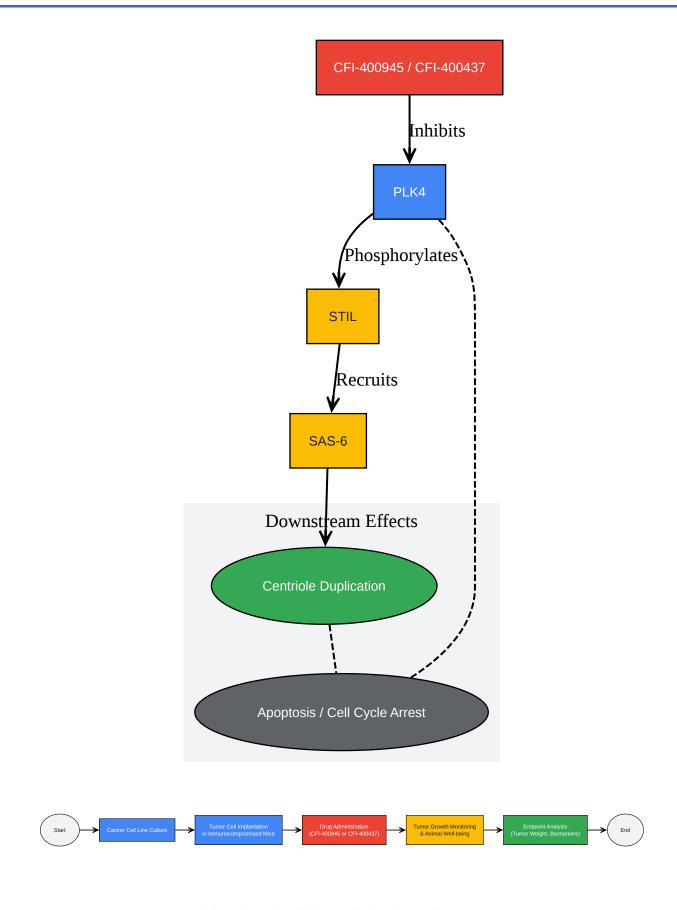


- Exhibits potent growth inhibition in breast cancer cell lines, including MCF-7, MDA-MB-468, and MDA-MB-231.
- Demonstrates antitumor activity in a mouse xenograft model of MDA-MB-468 breast cancer.

Visualizing the Mechanism and Workflow

To further elucidate the context of this comparison, the following diagrams illustrate the PLK4 signaling pathway and a typical experimental workflow for evaluating these inhibitors.





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References

- 1. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. | Semantic Scholar [semanticscholar.org]
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